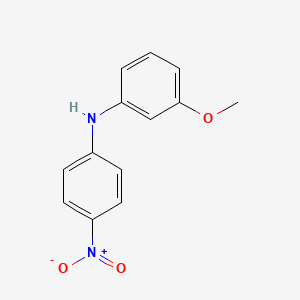

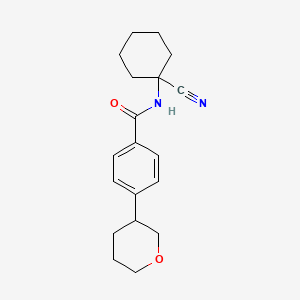

3-methoxy-N-(4-nitrophenyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-methoxy-N-(4-nitrophenyl)aniline is a derivative of aniline, where a methoxy group is attached to the aniline nitrogen atom and a nitro group is substituted on the phenyl ring. While the provided papers do not directly discuss 3-methoxy-N-(4-nitrophenyl)aniline, they do provide insights into similar compounds which can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related aniline derivatives typically involves multi-step reactions starting from substituted benzaldehydes or nitrobenzaldehydes. For instance, the synthesis of (3,3,3-trifluoropropyl)aniline isomers was achieved from corresponding nitrobenzaldehydes through a transformation of the carboxylic group into a trifluoromethyl group using SF4 . This suggests that the synthesis of 3-methoxy-N-(4-nitrophenyl)aniline could similarly involve the modification of functional groups on a nitrobenzaldehyde precursor.

Molecular Structure Analysis

The molecular structure of aniline derivatives is often investigated using spectroscopic techniques and computational methods. For example, the molecular geometry, vibrational frequencies, and hydrogen bonding interactions of 4-Methoxy-N-(nitrobenzylidene)-aniline were calculated using density functional theory (DFT) . Such analyses provide insights into the stability and conformation of the molecules, which can be extrapolated to understand the structure of 3-methoxy-N-(4-nitrophenyl)aniline.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including cyclization and formation of complex structures. For instance, N-o-nitrobenzylidene derivatives of anilines were cyclized with potassium cyanide in methanol to yield cinnoline oxides . This indicates that 3-methoxy-N-(4-nitrophenyl)aniline could also participate in cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be deduced from spectroscopic data and computational studies. The vibrational analysis, HOMO-LUMO analysis, and antimicrobial activity studies provide information on the reactivity and potential applications of these compounds . For example, the HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting its reactivity . The antimicrobial activity studies suggest potential biological applications . These analyses can be used to predict the behavior of 3-methoxy-N-(4-nitrophenyl)aniline in various environments.

Applications De Recherche Scientifique

Oxidation of Anilines

3-methoxy-N-(4-nitrophenyl)aniline can be selectively oxidized to azoxyarenes using 30% hydrogen peroxide and selenium dioxide as catalysts in methanol at room temperature. This oxidation process has been studied to understand the reaction pathways of aniline oxidation, with 4-methoxy-N-(4-nitrophenyl)aniline being a key focus of the research (Gebhardt et al., 2008).

Electrochromic Materials

4-methoxy-N-(4-nitrophenyl)aniline has been used in the synthesis of novel electrochromic materials, exhibiting properties suitable for NIR region applications. The synthesis and characterization of these materials have revealed their potential in electrochromic devices (Li et al., 2017).

Nuclear Reactivity Studies

The compound has also been studied in the context of nuclear reactivity. Research on the reaction products of N-Nitroso compounds with monosubstituted benzenes, including 4-methoxy-N-(4-nitrophenyl)aniline, provided insights into the electrophilic and nucleophilic characters of certain radicals (ItôRyôichi et al., 1963).

Anilinolysis of Aryl Carbonates

The reactions of certain thionocarbonates with a series of anilines, including 3-methoxyphenyl 4-nitrophenyl thionocarbonates, have been kinetically investigated. This research contributes to understanding the influence of the amine nature and the electrophilic groups of the substrate on the kinetics and mechanism of these reactions (Castro et al., 2011).

Crystal Growth and Structural Analysis

Studies on 4-Methoxy-N-(nitrobenzylidene)-aniline have focused on its crystal growth, structural, vibrational, and chemical properties. This compound has been analyzed for its potential in antimicrobial activity and molecular dynamic simulation (Subi et al., 2022).

Propriétés

IUPAC Name |

3-methoxy-N-(4-nitrophenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-18-13-4-2-3-11(9-13)14-10-5-7-12(8-6-10)15(16)17/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLOGBAMGFGMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-nitrophenyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2508640.png)

![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide](/img/structure/B2508643.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B2508644.png)

![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)